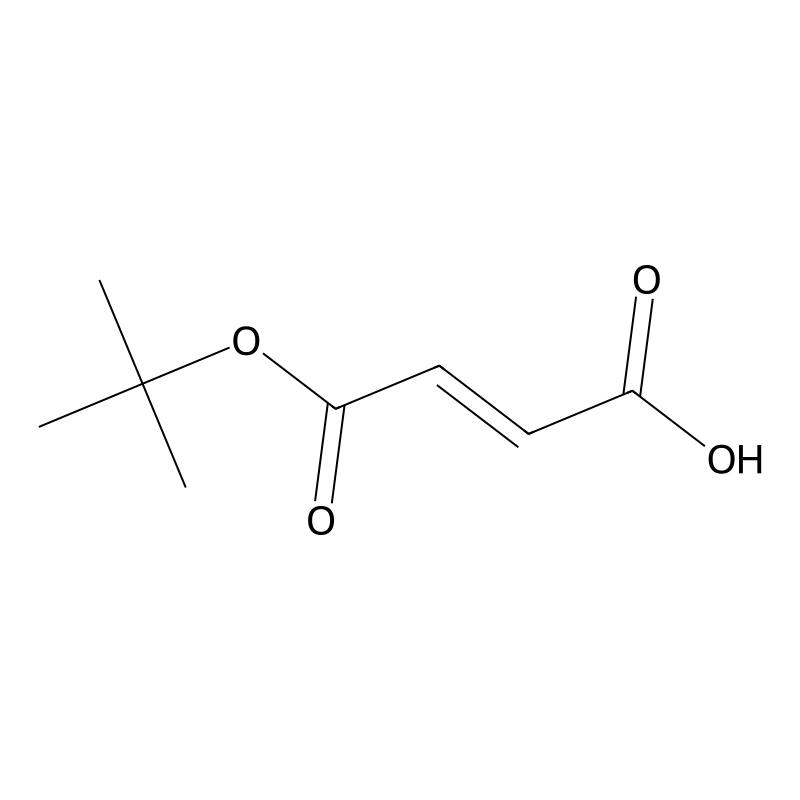

tert-Butyl hydrogen maleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Tert-Butyl hydrogen maleate is an organic compound derived from the reaction of maleic acid with tert-butyl alcohol. It is characterized by its ester functional group, where the tert-butyl group provides steric hindrance, influencing its chemical reactivity and biological properties. The compound typically appears as a colorless liquid and is soluble in organic solvents, making it useful in various applications, particularly in the synthesis of other chemical compounds.

- Esterification: It can react with alcohols to form esters, which are often more stable and have different properties compared to the original compound.

- Hydrolysis: In the presence of water and an acid or base catalyst, tert-butyl hydrogen maleate can hydrolyze back to maleic acid and tert-butyl alcohol.

- Transesterification: This compound can also participate in transesterification reactions where it exchanges its alkoxy group with another alcohol.

These reactions are crucial for the transformation of tert-butyl hydrogen maleate into more complex molecules used in pharmaceuticals and other chemical industries.

Research indicates that tert-butyl hydrogen maleate exhibits various biological activities. It has been studied for its potential as:

- Antitumor Agent: Some studies suggest that derivatives of maleic acid may exhibit cytotoxic effects against certain cancer cell lines.

- Anti-inflammatory Properties: Compounds similar to tert-butyl hydrogen maleate have shown promise in reducing inflammation in various biological models.

The synthesis of tert-butyl hydrogen maleate typically involves the following methods:

- Direct Esterification: This method involves reacting maleic acid with tert-butyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.

- Transesterification: Tert-butyl hydrogen maleate can be synthesized by reacting maleic anhydride with tert-butyl alcohol, utilizing a catalyst for improved yield.

- Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted techniques that significantly reduce reaction times and improve yields compared to traditional heating methods.

Tert-Butyl hydrogen maleate has several applications across various fields:

- Chemical Intermediate: It serves as a precursor for synthesizing polymers, agrochemicals, and pharmaceuticals.

- Additive in Coatings: Its properties make it suitable for use in coatings and adhesives, enhancing their performance.

- Plasticizers: The compound can be utilized as a plasticizer in polymer formulations to improve flexibility and processability.

Interaction studies involving tert-butyl hydrogen maleate focus on its reactivity with other compounds and its biological interactions. Key findings include:

- Reactivity with Amines: The compound can react with amines to form amides or other derivatives, which may possess unique properties suitable for drug development.

- Binding Studies: Research has been conducted on how tert-butyl hydrogen maleate interacts with biological macromolecules, providing insights into its potential pharmacokinetics and toxicity.

Tert-Butyl hydrogen maleate shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Maleic Acid | Dicarboxylic Acid | More reactive due to two carboxylic acid groups |

| Fumaric Acid | Dicarboxylic Acid | Geometric isomer of maleic acid |

| Diethyl Maleate | Ester | Lower steric hindrance compared to tert-butyl group |

| Methyl Maleate | Ester | Smaller alkyl group leading to different reactivity |

Tert-Butyl hydrogen maleate's unique steric hindrance due to the bulky tert-butyl group differentiates it from these similar compounds, affecting its reactivity and applications significantly.